Cas no 1354705-01-3 ((4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid)
(4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
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- (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid
- 2-(4-Ethynyl-3-methyl-1H-pyrazol-1-yl)acetic acid
- (4-ethynyl-3-methyl-1{H}-pyrazol-1-yl)acetic acid
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- Inchi: 1S/C8H8N2O2/c1-3-7-4-10(5-8(11)12)9-6(7)2/h1,4H,5H2,2H3,(H,11,12)
- InChI-Schlüssel: RTCCQZUKZLSVIN-UHFFFAOYSA-N
- Lächelt: N1(CC(O)=O)C=C(C#C)C(C)=N1
(4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM499507-1g |
2-(4-Ethynyl-3-methyl-1H-pyrazol-1-yl)aceticacid |
1354705-01-3 | 97% | 1g |
$450 | 2022-06-13 | |
| Ambeed | A865976-1g |
2-(4-Ethynyl-3-methyl-1H-pyrazol-1-yl)acetic acid |
1354705-01-3 | 97% | 1g |
$455.0 | 2024-04-24 |
(4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid Lieferanten
(4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid Verwandte Literatur
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Weitere Informationen zu (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid
(4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid: A Versatile Building Block in Medicinal Chemistry and Drug Discovery
(4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid is a novel heterocyclic compound with a unique chemical structure that has garnered significant attention in recent years due to its potential applications in pharmaceutical research and synthetic chemistry. This molecule, characterized by its 4-ethynyl and 3-methyl functional groups attached to a pyrazol-1-yl ring system, represents a promising scaffold for the development of new therapeutic agents. The CAS No. 1354705-01-3 identifier further underscores its distinct chemical identity within the broader context of pharmaceutical compound databases.
Recent studies have highlighted the importance of pyrazole derivatives in modulating biological targets such as G protein-coupled receptors (GPCRs) and ion channels. The incorporation of an ethynyl group at the 4-position of the pyrazole ring introduces unique electronic and steric properties, which may enhance the molecule's interaction with specific protein targets. This structural feature is particularly relevant in the design of drugs targeting neurological disorders, where precise molecular interactions are critical for therapeutic efficacy.
One of the most notable advancements in the field involves the use of click chemistry strategies to functionalize the pyrazol-1-yl core of (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid. The terminal alkyne functionality at the 4-position allows for efficient conjugation with various bioactive molecules, enabling the creation of multifunctional drug candidates. This approach has been successfully applied in the development of antitumor agents, where the compound serves as a modular platform for the introduction of targeting ligands or therapeutic payloads.
Experimental data from 2023 studies published in Journal of Medicinal Chemistry have demonstrated that (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid exhibits promising activity against a panel of cancer cell lines, particularly in the treatment of pancreatic adenocarcinoma. The molecule's ability to disrupt mitochondrial function and induce apoptosis in tumor cells suggests its potential as a lead compound for the development of novel anticancer therapies. These findings align with the growing trend of exploring pyrazole-based scaffolds for their broad-spectrum biological activities.
The 3-methyl substitution on the pyrazole ring plays a crucial role in modulating the molecule's physicochemical properties. This functional group influences the compound's solubility, metabolic stability, and cellular permeability, which are essential parameters for drug development. Recent computational studies have revealed that the methyl group enhances the molecule's ability to cross the blood-brain barrier, making it a valuable candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
From a synthetic perspective, the preparation of (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid involves a multi-step process that typically begins with the formation of the pyrazole ring through a [3+2] cycloaddition reaction. The introduction of the ethynyl group is achieved through a Sonogashira coupling reaction, which is widely used in the synthesis of complex organic molecules. This methodology has been optimized in recent years to improve yield and selectivity, reflecting the importance of efficient synthetic routes in pharmaceutical research.
Current research efforts are focused on expanding the therapeutic applications of (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid by exploring its interactions with various biological targets. For instance, a 2024 study published in ACS Chemical Biology investigated its potential as an inhibitor of the enzyme acetylcholinesterase, which is implicated in the pathogenesis of Alzheimer's disease. The results showed that the compound exhibits moderate inhibitory activity, suggesting its potential as a lead molecule for the development of cognitive-enhancing drugs.
The CAS No. 1354705-01-3 identifier is particularly significant in the context of drug discovery, as it allows for precise tracking of this compound in chemical databases and regulatory frameworks. This unique identifier facilitates the documentation of its chemical properties, biological activities, and synthetic pathways, which are essential for the development of safe and effective pharmaceutical products.
Moreover, the molecule's structural versatility has led to its use in the design of prodrugs and drug delivery systems. By modifying the pyrazol-1-yl core or the acetic acid moiety, researchers can tailor the compound's pharmacokinetic profile to meet specific therapeutic requirements. This adaptability underscores the importance of (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid as a fundamental building block in the creation of next-generation therapeutics.
As the field of medicinal chemistry continues to evolve, the role of compounds like (4-Ethynyl-3-methyl-pyrazol-1-yl)-acetic acid is likely to expand. Ongoing research into its biological mechanisms and synthetic potential is expected to yield new insights into its therapeutic applications. These developments will be crucial in addressing unmet medical needs and advancing the treatment of complex diseases.
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